molecular formula C25H21BrN6O4S B10901578 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(4-nitrobenzyl)oxy]benzylidene}acetohydrazide

2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(4-nitrobenzyl)oxy]benzylidene}acetohydrazide

Cat. No.: B10901578
M. Wt: 581.4 g/mol
InChI Key: DBKNGHMASAZLRX-UHFFFAOYSA-N
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Description

2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{2-[(4-nitrobenzyl)oxy]benzylidene}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{2-[(4-nitrobenzyl)oxy]benzylidene}acetohydrazide involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is typically formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Sulfanyl Group Addition: The sulfanyl group is added through nucleophilic substitution reactions.

    Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine derivatives with acyl chlorides or esters.

    Final Coupling: The final step involves the coupling of the triazole derivative with the acetohydrazide moiety under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound, with its specific substituents, may exhibit similar biological activities and can be studied for potential therapeutic applications.

Medicine

In medicine, the compound can be explored for its pharmacological properties. Triazole derivatives are often used in the development of drugs for various diseases, and this compound could be a candidate for further drug development studies.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{2-[(4-nitrobenzyl)oxy]benzylidene}acetohydrazide is not fully understood. based on its structure, it is likely to interact with various molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{2-[(4-nitrobenzyl)oxy]benzylidene}acetohydrazide lies in its specific substituents, which can impart distinct biological and chemical properties. The presence of both bromophenyl and nitrobenzyl groups can lead to unique interactions with biological targets, potentially resulting in novel therapeutic effects.

Properties

Molecular Formula

C25H21BrN6O4S

Molecular Weight

581.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[[2-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H21BrN6O4S/c1-31-24(18-8-10-20(26)11-9-18)29-30-25(31)37-16-23(33)28-27-14-19-4-2-3-5-22(19)36-15-17-6-12-21(13-7-17)32(34)35/h2-14H,15-16H2,1H3,(H,28,33)

InChI Key

DBKNGHMASAZLRX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

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